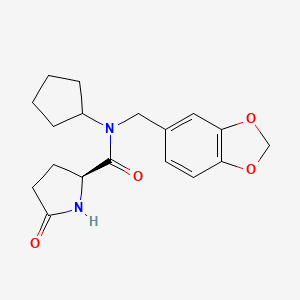
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the field of neuroscience research. BP897 is a selective dopamine D3 receptor antagonist that has shown potential for the treatment of various neurological disorders such as addiction, depression, and schizophrenia.
作用機序
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and it has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic pathway, which in turn reduces drug-seeking behavior, depression, and psychotic symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces drug-seeking behavior by blocking the dopamine D3 receptor, which reduces the release of dopamine in the mesolimbic pathway. It has also been found to have antidepressant-like effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have antipsychotic effects, which may be due to its ability to block the dopamine D3 receptor in the mesolimbic pathway.
実験室実験の利点と制限
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior, depression, and psychotic symptoms in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on (2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of the compound, such as prodrugs or nanoparticles, to improve its solubility and increase its half-life. Another area of research is the identification of other potential therapeutic targets for this compound, such as other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent for various neurological disorders.
合成法
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide can be synthesized using a multistep process that involves the coupling of 1,3-benzodioxole with cyclopentylamine, followed by the addition of pyrrolidine-2-one and the subsequent reduction of the resulting imine. The final product is obtained after purification through chromatography.
科学的研究の応用
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been suggested that it may be useful in the treatment of depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential for the treatment of this disorder.
特性
IUPAC Name |
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17-8-6-14(19-17)18(22)20(13-3-1-2-4-13)10-12-5-7-15-16(9-12)24-11-23-15/h5,7,9,13-14H,1-4,6,8,10-11H2,(H,19,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRZBYNMJRLYQN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7343675.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-fluoropyrimidine](/img/structure/B7343688.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)
![[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B7343742.png)
![3-[[[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7343754.png)
![(3aS,6aR)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxamide](/img/structure/B7343760.png)
![2-(3-methoxyphenyl)-1-[4-[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7343767.png)